Araboflavin

Description

Historical Context of Flavin Analog Discovery and Characterization

The exploration of vitamins and their biochemical functions in the mid-20th century led to the synthesis and study of numerous analogs. These compounds, often differing by minor structural modifications from the parent vitamin, served as crucial tools for understanding metabolic pathways and identifying specific biological targets.

Early Recognition of Riboflavin (B1680620) Antagonism

The concept of vitamin antagonism, where a structurally similar compound interferes with the action of a vitamin, emerged as a key area of nutritional research. Early investigations into riboflavin (Vitamin B2) deficiency and its effects highlighted the need to understand how the body utilizes and metabolizes this essential nutrient. The development of riboflavin antagonists provided a means to experimentally induce riboflavin deficiency and study its consequences in controlled settings, both in vitro and in vivo atamanchemicals.comchemicalbook.comnih.govslideshare.net. These antagonists were identified and synthesized to compete with riboflavin for binding sites or to be incorporated into metabolic pathways in a non-functional manner, thereby blocking riboflavin's normal biological activity nih.gov.

Identification and Synthesis of Araboflavin

Among the various riboflavin analogs synthesized and characterized, D-araboflavin gained attention as a potent riboflavin antagonist atamanchemicals.comchemicalbook.comslideshare.net. While riboflavin itself was isolated in 1933 and synthesized in 1935 wikipedia.orgnih.gov, the specific timeline for the initial synthesis and identification of D-araboflavin as an antagonist is embedded within the broader research into riboflavin's role and its interfering compounds. D-araboflavin is characterized by modifications to the ribityl side chain of riboflavin, distinguishing it from the natural vitamin cambridge.org. Its identification as an antagonist underscored its utility in experimental studies aimed at understanding riboflavin metabolism and the effects of its deficiency ashpublications.orgjci.org.

Definitional Aspects of this compound within Flavin Biochemistry

This compound's classification and definition within flavin biochemistry are primarily based on its structural relationship to riboflavin and its functional consequence as an antagonist.

This compound as a Structural Analog of Riboflavin

This compound is defined as a structural analog of riboflavin. The core isoalloxazine ring system, characteristic of flavins, is retained in this compound. The primary difference lies in the pentose-derived side chain, specifically the ribityl moiety attached to the N10 position of the isoalloxazine ring. While riboflavin features a D-ribityl chain, this compound is characterized by a modified D-ribityl side chain, often described as having altered hydroxyl group configurations cambridge.org. This subtle alteration in the side chain is sufficient to confer antagonistic properties, allowing it to interact with riboflavin-dependent enzymes or transport systems without supporting their normal function atamanchemicals.comchemicalbook.comslideshare.net.

Table 1: Structural Comparison of Riboflavin and D-Araboflavin

| Feature | Riboflavin | D-Araboflavin |

| Core Structure | Isoalloxazine ring | Isoalloxazine ring |

| Side Chain | D-ribityl (2R,3R,4R)-2,3,4,5-tetrahydroxypentyl | Modified D-ribityl (specific hydroxyl arrangement differs) |

| Classification | Vitamin B2 | Riboflavin Analog, Riboflavin Antagonist |

| Molecular Formula | C₁₇H₂₀N₄O₆ | C₁₇H₂₀N₄O₆ |

| Molecular Weight | 376.369 g/mol | 376.36 g/mol |

Stereoisomeric Forms of this compound (D-Araboflavin, L-Araboflavin)

Research has primarily focused on D-araboflavin as a significant riboflavin analog and antagonist atamanchemicals.comchemicalbook.comslideshare.netnih.gov. The designation "D-" refers to the stereochemistry of the ribityl side chain, mirroring that of riboflavin. While the term "L-Araboflavin" might theoretically exist as a stereoisomer, the scientific literature prominently features and studies D-araboflavin, particularly in the context of its biological activity as an antagonist. Specific data on L-araboflavin is not extensively detailed in the provided search results. D-araboflavin is known to possess three defined stereocenters within its modified ribityl side chain nih.gov.

Table 2: Physicochemical Properties Comparison

| Property | Riboflavin | D-Araboflavin |

| Melting Point | 290 °C (dec.) chemicalbook.comwikipedia.org | 302-303 °C lookchem.com |

| Density | 1.2112 g/cm³ (rough estimate) chemicalbook.com | 1.65 g/cm³ lookchem.com |

| PSA | N/A | 161.560 Ų lookchem.com |

| CAS Number | 83-88-5 wikipedia.org | 5978-87-0 (D-Araboflavin) nih.gov |

| Synonyms | Vitamin B2, Lactoflavin, Vitamin G wikipedia.org | D-Araboflavin tetraacetate, 5978-88-1 nih.gov |

Scope and Significance of Academic Research on this compound in Biochemical and Biological Systems

The academic research surrounding this compound has primarily focused on its role as a tool to investigate riboflavin's biological functions. Its significance stems from its ability to act as a competitive inhibitor or antagonist, allowing researchers to probe the mechanisms of riboflavin-dependent enzymes and pathways.

The scope of research includes:

Induction of Riboflavin Deficiency: D-araboflavin has been used in experimental animal models, and in some early human studies, to rapidly induce riboflavin deficiency. This allowed for the characterization of the physiological and biochemical consequences of a lack of riboflavin, such as anemia and changes in cellular metabolism ashpublications.orgjci.org.

Understanding Antimetabolite Action: As an antimetabolite, this compound serves as a molecular probe. Its interaction with cellular machinery that normally processes riboflavin helps to delineate the specific binding sites and functional requirements of riboflavin coenzymes (FMN and FAD) nih.gov.

Comparative Biochemistry: Studying this compound alongside other riboflavin analogs aids in understanding structure-activity relationships, revealing which parts of the riboflavin molecule are critical for its biological activity and which modifications lead to antagonism atamanchemicals.comchemicalbook.comslideshare.net.

The significance of this research lies in its contribution to the foundational knowledge of vitamin B2 biochemistry. By understanding how analogs like this compound interfere with riboflavin's action, scientists gain insights into essential metabolic processes, including energy production, cellular respiration, and the metabolism of other nutrients wikipedia.orgmdpi.comnutritionalassessment.org. Furthermore, the study of such analogs can inform the development of new therapeutic agents or provide lead structures for novel compounds with specific biological activities nih.gov.

Compound Name List:

this compound

D-Araboflavin

L-Araboflavin

Riboflavin

D-Araboflavin tetraacetate

FMN (Flavin Mononucleotide)

FAD (Flavin Adenine (B156593) Dinucleotide)

Roseoflavin (B1679541) (RoF)

Galactoflavin

Structure

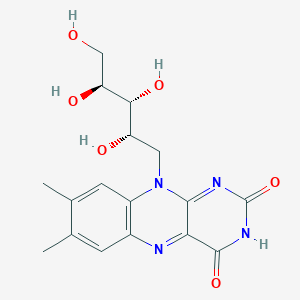

2D Structure

3D Structure

Properties

CAS No. |

482-11-1 |

|---|---|

Molecular Formula |

C17H20N4O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

7,8-dimethyl-10-[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m0/s1 |

InChI Key |

AUNGANRZJHBGPY-SGMGOOAPSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Synonyms |

araboflavin |

Origin of Product |

United States |

Molecular and Structural Biochemistry of Araboflavin

Structural Basis for Flavin Analog Activity

The activity of araboflavin as a flavin analog is intrinsically linked to its structural deviations from riboflavin (B1680620). These modifications, primarily concerning the ribityl side chain, influence its interaction with biological systems and its potential to mimic or antagonize the functions of riboflavin.

This compound is characterized by an inversion of the stereochemistry at one or more chiral centers in the ribityl side chain compared to riboflavin. Specifically, D-araboflavin is known to be an analog where the stereochemistry of the ribityl side chain is altered, leading to its classification as a vitamin antagonist in certain biological systems, such as in rats cambridge.org. This alteration in the ribityl chain, which is crucial for anchoring flavins to protein surfaces, can significantly impact binding affinities and enzymatic activities uni-konstanz.de. While riboflavin's structure is defined by the D-ribityl moiety, this compound's deviation in this chain is key to its analog behavior cambridge.orgslideshare.net.

The conformational landscape of molecules like this compound is complex, influenced by the flexibility of the ribityl side chain and the planar isoalloxazine ring system. While specific detailed studies on this compound's conformational isomerism are not extensively detailed in the provided search results, general principles of flavin chemistry suggest that the ribityl side chain can adopt various rotameric states uni-konstanz.de. Conformational isomerism, in a broader sense, refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds nih.gov. For flavins, the orientation of the ribityl chain relative to the isoalloxazine ring is a significant factor in their interactions with proteins uni-konstanz.de. The term "isomerism" itself can encompass various forms, including stereoisomerism, which is directly relevant to the chiral centers within the ribityl chain of this compound cambridge.orgslideshare.net.

Electronic and Redox Characteristics Relevant to Biochemical Interactions

The electronic and redox properties of this compound are critical for understanding its biochemical behavior, particularly its role as a flavin analog. These properties dictate its ability to participate in electron transfer reactions, which are central to the function of flavins in biological systems.

The redox potential of flavins is a key determinant of their activity in biological redox reactions. While direct experimental values for this compound's redox potential are not explicitly stated in the provided snippets, studies on related flavin analogs offer insights. For instance, 8-amino-riboflavin, another analog, was found to have a redox potential approximately 160 mV more positive than normal riboflavin researchgate.net. Generally, flavins exist in three redox states: oxidized, semiquinone (one-electron reduced), and hydroquinone (B1673460) (two-electron reduced) asm.orgfoodandnutritionresearch.net. The protein environment significantly influences these potentials, allowing for a range from approximately −400 mV to +60 mV asm.org. Modifications to the flavin structure, such as those present in this compound, are expected to alter these potentials, thereby influencing its interaction with enzymes and its efficacy as an antagonist or analog.

Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are vital for characterizing flavins and their interactions. Riboflavin itself exhibits characteristic absorption bands in the visible and UV regions, with fluorescence in the visible spectrum asm.orgfoodandnutritionresearch.net. The absorption and emission properties are sensitive to the molecule's environment, including pH and binding to proteins researchgate.netnih.gov. While specific spectroscopic data for this compound in biochemical environments are not detailed, it is understood that modifications to the flavin structure, like those in this compound, can lead to shifts in these spectral signatures compared to riboflavin. Studies on other flavin analogs, such as 8-amino-riboflavin, show altered absorption and fluorescence properties researchgate.net. The isoalloxazine ring is the primary chromophore responsible for these spectral characteristics foodandnutritionresearch.netptfarm.plnih.gov.

Computational Biochemistry and Molecular Dynamics of this compound Interactions

Computational approaches, including molecular docking and molecular dynamics simulations, are increasingly used to elucidate the interactions of biomolecules. These methods can predict binding modes, affinities, and dynamic behaviors, providing insights into the functional consequences of structural variations.

Biochemical Mechanisms of Araboflavin Action

Antagonism of Riboflavin (B1680620) Metabolism and Function

Araboflavin's primary mechanism of action is the disruption of riboflavin's metabolic roles. This antagonism manifests through competitive inhibition, interference with biosynthetic pathways, and modulation of transport systems.

Competitive Inhibition with Riboflavin and its Coenzymes (FMN, FAD)

Due to its structural resemblance to riboflavin, this compound can act as a competitive inhibitor for enzymes that utilize riboflavin and its coenzymes. scbt.comatamanchemicals.com This competition occurs at the active sites of enzymes responsible for the conversion of riboflavin into its biologically active forms, FMN and FAD. scbt.com Specifically, this compound can compete with riboflavin for binding to riboflavin kinase, the enzyme that catalyzes the phosphorylation of riboflavin to FMN. scbt.com This inhibition disrupts the production of FMN and, consequently, FAD, leading to a deficiency in these essential cofactors. scbt.com

The antagonism extends to flavoproteins, which require FMN or FAD to function. This compound and its phosphorylated derivatives can compete with FMN and FAD for binding to the apoenzyme (the protein part of the enzyme), potentially forming an inactive or poorly active holoenzyme. This competitive inhibition has been noted with various flavoenzymes. arizona.edu The effectiveness of this inhibition can vary depending on the specific enzyme and its affinity for this compound versus the natural flavin cofactors. arizona.edu

Interference with Riboflavin Biosynthesis Pathways

This compound can interfere with the biosynthesis of riboflavin itself in organisms that produce the vitamin, such as certain microorganisms. nih.gov The biosynthetic pathway of riboflavin is a potential target for antimicrobial agents, and analogs like this compound can disrupt this process. nih.gov While the precise mechanisms of this compound's interference with the entire pathway are not fully elucidated, its structural similarity to pathway intermediates suggests a potential for competitive inhibition of the enzymes involved.

The biosynthesis of riboflavin from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate involves several enzymatic steps. wikipedia.orgnih.gov Analogs can act as inhibitors of key enzymes in this pathway, such as lumazine (B192210) synthase or riboflavin synthase, thereby blocking the production of riboflavin. nih.gov

Modulation of Flavin-Dependent Transport Systems

The transport of riboflavin into and out of cells is a regulated process involving specific transporter proteins. consensus.appyoutube.com this compound can interfere with these flavin-dependent transport systems. Studies have shown that some riboflavin transporters can be inhibited by riboflavin analogs. oregonstate.edu For instance, research on the heterologous expression of a riboflavin transporter (RibM) indicated that riboflavin uptake was inhibited by roseoflavin (B1679541), another riboflavin analog, suggesting that such transporters can be targets for antagonism. nih.gov This interference with transport reduces the intracellular availability of riboflavin, further contributing to its deficiency state.

Interactions with Flavin-Dependent Enzymes (Flavoproteins)

Flavoproteins are a diverse group of enzymes that catalyze a wide range of redox reactions essential for cellular metabolism, and their function is dependent on the FMN or FAD cofactor. wikipedia.orgaging-us.com this compound's interaction with these enzymes is a critical aspect of its antagonistic action.

Binding Affinity and Specificity with Apoflavoproteins

The binding of a flavin analog to an apoflavoprotein (the protein component of a flavoenzyme devoid of its flavin cofactor) is a key determinant of its inhibitory potential. The affinity and specificity of this compound for various apoflavoproteins can differ significantly. For example, studies with D-amino acid oxidase have explored the binding of different flavin analogs. nih.gov The structural differences between this compound and riboflavin, particularly the stereochemistry of the ribityl side chain, influence the binding affinity. atamanchemicals.com This can lead to the formation of an unstable or catalytically inactive enzyme complex.

Research has shown that analogs can bind to the flavin-binding sites of apoflavoproteins, but the resulting interactions may not be sufficient to induce the correct conformational changes required for catalytic activity. The study of the binding of roseoflavin to riboflavin binding protein (RBP) revealed a high binding affinity, demonstrating that flavin analogs can effectively compete with natural flavins for protein binding sites. nih.gov

| Compound | Target Protein | Dissociation Constant (Kd) | Reference |

| Roseoflavin | Riboflavin Binding Protein (RBP) | 3.8 x 10⁻⁸ M | nih.gov |

This table presents the dissociation constant for the binding of roseoflavin, a related flavin analog, to illustrate the potential for high-affinity interactions between flavin analogs and flavin-binding proteins.

Inhibition Mechanisms of Specific Flavoproteins

The inhibition of specific flavoproteins by this compound can occur through several mechanisms. Once bound to the apoenzyme, the this compound-derived cofactor may fail to participate effectively in the catalytic cycle. This could be due to an altered redox potential compared to the natural FMN or FAD, or because the incorrect stereochemistry of the side chain prevents proper substrate binding or electron transfer.

For instance, the inhibition of D-amino acid oxidase by flavin analogs has been a subject of study. nih.gov The mechanism of inhibition often involves the formation of a dead-end complex, where the analog binds to the enzyme but cannot be productively turned over. The exact mode of action can be connected to reduced levels of FMN and FAD or direct inhibition of flavoenzymes. researchgate.net

Effects on Enzyme Catalysis and Electron Transfer

This compound's primary impact on a molecular level is the disruption of enzyme catalysis, particularly within the class of enzymes known as flavoproteins. These enzymes require riboflavin-derived cofactors, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), to perform their catalytic functions, which often involve critical oxidation-reduction (redox) reactions. oregonstate.eduwikipedia.org

The antagonistic action of this compound begins when it is mistaken for riboflavin by the enzyme flavokinase. Flavokinase phosphorylates this compound, converting it into an analog of FMN, sometimes referred to as this compound-5'-phosphate. karger.com This analog can then act as a competitive inhibitor for flavoenzymes that normally bind FMN or FAD. karger.comnih.gov By binding to the active site of these enzymes, the this compound-derived cofactor prevents the binding of the proper FMN or FAD coenzymes, thereby inhibiting the enzyme's catalytic activity.

This inhibition has profound effects on cellular electron transfer processes. Flavoenzymes are essential components of the mitochondrial electron transport chain (ETC), which is central to cellular energy production. oregonstate.edumdpi.com

Complex I (NADH Dehydrogenase): This complex, which contains a crucial FMN molecule, is responsible for accepting electrons from NADH. mdpi.com Inhibition by an this compound analog would impede this initial step of the ETC.

Complex II (Succinate Dehydrogenase): This enzyme is unique as it participates in both the Krebs cycle and the ETC. It contains a covalently bound FAD molecule and is responsible for transferring electrons from succinate (B1194679) to coenzyme Q. mdpi.com The antagonistic action of this compound can disrupt this linkage, hindering cellular respiration.

By interfering with these flavoenzymes, this compound effectively disrupts the flow of electrons through the ETC, leading to a decrease in the production of ATP, the main energy currency of the cell. numberanalytics.com

Cellular and Subcellular Biochemical Pathways Affected by this compound

The inhibition of flavoenzymes by this compound reverberates through numerous metabolic pathways, causing significant cellular dysfunction.

Disruption of Metabolic Fluxes

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is heavily reliant on the efficient functioning of its constituent enzymes. Since flavoenzymes participate in a wide array of metabolic processes, their inhibition by this compound leads to widespread disruption of these fluxes. oaepublish.com The metabolism of carbohydrates, lipids, and proteins are all dependent on FAD- or FMN-dependent enzymes. wikipedia.orgatamanchemicals.com For example, the β-oxidation of fatty acids, a major pathway for energy production, involves multiple acyl-CoA dehydrogenases, which are all FAD-dependent flavoenzymes. mdpi.com By inhibiting these enzymes, this compound would halt the breakdown of fatty acids, disrupting the metabolic flux and depriving the cell of a key energy source.

Alterations in Cellular Redox Homeostasis

Cellular redox homeostasis, the balance between oxidizing and reducing agents, is critical for preventing cellular damage from reactive oxygen species (ROS). Riboflavin plays a key role in maintaining this balance through the FAD-dependent enzyme glutathione (B108866) reductase. oregonstate.edumdpi.com This enzyme is essential for regenerating reduced glutathione (GSH), a major cellular antioxidant, from its oxidized form (GSSG). mdpi.com

This compound's antagonism disrupts this critical antioxidant system. By inhibiting glutathione reductase, this compound impairs the cell's ability to maintain an adequate pool of reduced glutathione. This leads to an accumulation of ROS, resulting in a state of oxidative stress. numberanalytics.comconsensus.app Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

| System Affected | Key Flavoenzyme | Normal Function | Effect of this compound |

| Antioxidant Defense | Glutathione Reductase (FAD-dependent) | Regenerates reduced glutathione (GSH) from its oxidized state (GSSG), neutralizing reactive oxygen species. oregonstate.edumdpi.com | Inhibition leads to depletion of GSH, increased oxidative stress, and cellular damage. numberanalytics.com |

| Xanthine (B1682287) Metabolism | Xanthine Oxidase (FAD-dependent) | Catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a blood antioxidant. oregonstate.edu | Inhibition can lead to decreased levels of uric acid, reducing the blood's antioxidant capacity. oregonstate.edu |

Impact on Specific Metabolic Cycles (e.g., energy metabolism, amino acid metabolism)

The consequences of this compound's antagonism are particularly evident in core metabolic cycles.

Energy Metabolism: As previously noted, the electron transport chain and, by extension, oxidative phosphorylation are major targets. nih.gov Furthermore, the Krebs cycle (or tricarboxylic acid cycle) is directly impacted through the inhibition of the FAD-dependent enzyme succinate dehydrogenase (Complex II). mdpi.com This disruption curtails the cycle's ability to generate reducing equivalents (FADH2) and directly feeds into the impairment of the ETC, severely compromising the cell's capacity for ATP synthesis. numberanalytics.com

Amino Acid Metabolism: The catabolism and synthesis of amino acids are heavily reliant on flavoenzymes.

Amino Acid Oxidases: These FAD-dependent enzymes are involved in the breakdown of amino acids. Their inhibition by this compound would lead to an accumulation of amino acids and an inability to utilize their carbon skeletons for energy or gluconeogenesis.

Vitamin Metabolism: The metabolism of several other essential vitamins is dependent on flavoenzymes. For instance, the conversion of vitamin B6 to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate, requires an FMN-dependent enzyme. wikipedia.org The synthesis of niacin (Vitamin B3) from the amino acid tryptophan involves the FAD-dependent enzyme kynurenine (B1673888) 3-monooxygenase. oregonstate.eduwikipedia.org

Folate and Homocysteine Metabolism: The enzyme methylenetetrahydrofolate reductase (MTHFR) is an FAD-dependent flavoprotein that plays a critical role in folate metabolism and the regulation of homocysteine levels. foodandnutritionresearch.net Inhibition of MTHFR by this compound would disrupt the folate cycle and could lead to an elevation in homocysteine, a risk factor for various health issues. wikipedia.org

The widespread dependence of central metabolic pathways on flavoenzymes makes them highly vulnerable to the antagonistic effects of this compound.

Biological Impact of Araboflavin in Controlled Systems

Effects on Microbial Systems

Research has explored araboflavin's influence on microbial growth and metabolism, with specific attention paid to its inhibitory potential.

Inhibition of Bacterial Growth (e.g., Lactic Acid Bacteria)

D-Arabo-flavin has demonstrated inhibitory effects on bacterial growth. Specifically, it was found to inhibit the growth of an unidentified strain of lactic acid bacteria at a concentration of 25 µg/mL alamy.com. This observation suggests that this compound may possess antimicrobial properties against certain bacterial species. Further investigation into its interaction with lactic acid bacteria, which are crucial in food fermentation and gut health, is warranted.

Modulation of Fungal or Yeast Metabolism

Information regarding this compound's specific modulation of fungal or yeast metabolism is limited in the provided search results. While riboflavin (B1680620) itself is essential for yeast growth and metabolism, serving as a precursor for coenzymes FMN and FAD nih.govnih.gov, direct studies on this compound's impact on these pathways are not extensively detailed.

Investigations into Selectivity and Mechanisms of Microbial Inhibition

Studies have identified this compound as an analog of riboflavin that can act as an antagonist chemicalbook.com. This antagonistic property suggests a potential mechanism for microbial inhibition, possibly by interfering with riboflavin's essential metabolic roles. For instance, riboflavin antagonists, including analogs of the isoalloxazine ring and the ribityl side chain (such as d-araboflavin), are known chemicalbook.com. The precise selectivity and mechanisms by which this compound exerts its inhibitory effects on specific microbial populations require further elucidation.

Impact on Non-Human Eukaryotic Cells and Organisms

The effects of this compound on non-human eukaryotic systems have also been a subject of scientific inquiry.

Studies in Isolated Cell Culture Models

While direct studies using this compound in isolated cell culture models are not explicitly detailed in the provided search results, related compounds and riboflavin itself have been extensively studied. Riboflavin is often supplemented in cell culture media due to its essential role in metabolic reactions and as a prosthetic group for flavoproteins sigmaaldrich.comsigmaaldrich.com. Riboflavin depletion in cell culture models has been shown to slow the cell cycle, impair mitosis, and lead to aneuploid cells, affecting cell proliferation nih.gov. These findings on riboflavin provide a context for understanding potential impacts of its analogs like this compound.

Investigations in Animal Models (e.g., effects on growth and specific biochemical parameters in mice)

Limited information exists regarding this compound's specific effects on animal models. However, studies involving riboflavin deficiency in rats have shown that D-Arabo-flavin, at a concentration of 25 µg/mL, inhibits the growth of lactic acid bacteria alamy.com. Furthermore, riboflavin deficiency in rats has been linked to changes in key metabolic enzymes, leading to triglyceride accumulation in hepatic tissue and hepatic steatosis researchgate.net. While these studies focus on riboflavin deficiency and its consequences, they indirectly highlight the importance of riboflavin and the potential impact of its analogs. One study mentioned that L-Araboflavin, at 200 µg per day, possessed some growth-promoting properties itself but appeared to slightly reduce the growth of rats receiving low amounts of riboflavin alamy.com. This suggests a complex interaction with growth parameters, potentially competitive with riboflavin's own effects.

Comparative Biochemical Responses Across Diverse Organisms

This compound, a structural analog of riboflavin (Vitamin B2), exhibits varied biochemical impacts across different organisms, primarily due to differences in their riboflavin metabolism, the specificity of flavoproteins, and their reliance on exogenous riboflavin. As a known riboflavin antagonist, this compound interferes with the normal biological functions of riboflavin, which are critical for numerous metabolic pathways, particularly those involving redox reactions mediated by the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) asm.orgwikipedia.orgoregonstate.edu.

Effects in Mammalian Systems (Rats)

In mammalian models, specifically rats, D-Araboflavin has demonstrated antagonistic properties. Studies indicate that when administered to rats receiving low dietary levels of riboflavin, D-Araboflavin can reduce growth rates alamy.com. This suggests that D-Araboflavin competes with or otherwise impairs the utilization of essential riboflavin by mammalian enzymes, thereby disrupting vital metabolic processes necessary for growth and development. Mammals, unlike many microorganisms, cannot synthesize riboflavin and are entirely dependent on dietary intake, making them susceptible to such antagonistic effects wikipedia.orgnih.govkarger.com.

Effects in Microbial Systems (Bacteria)

Comparative studies have also investigated the impact of D-Araboflavin on microbial systems. D-Araboflavin has been observed to inhibit the growth of certain bacterial strains, including an unidentified strain of lactic acid bacteria alamy.com. This inhibition indicates that this compound can interfere with essential metabolic functions within these microorganisms. While the precise mechanisms may vary, this could involve competition for riboflavin-binding sites on enzymes or disruption of riboflavin biosynthesis pathways, which are present in many bacteria but absent in mammals wikipedia.orgnih.govresearchgate.net.

Comparative Biochemical Observations

Furthermore, research on other riboflavin analogs has revealed significant variations in their biological activity between different classes of organisms. For instance, certain analogs that function as antagonists in rats have shown different effects, such as being inadequate replacements or even inhibitors of riboflavin utilization, in avian systems like chick embryos nih.gov. This illustrates a broader principle: the biochemical interaction of riboflavin analogs is highly dependent on the specific enzymatic machinery and metabolic context of each organism, leading to diverse biochemical responses.

The following table summarizes the observed biochemical effects of D-Araboflavin in different organism types:

| Organism Type | Organism Example | Observed Biochemical Response to D-Araboflavin (in the context of riboflavin availability) | Reference |

| Mammal | Rat | Reduced growth, antagonistic effect on riboflavin utilization | alamy.com |

| Bacteria | Lactic acid bacteria (unidentified strain) | Inhibited growth | alamy.com |

List of Compounds Mentioned:

this compound

D-Araboflavin

Riboflavin (Vitamin B2)

Flavin mononucleotide (FMN)

Flavin adenine dinucleotide (FAD)

7-Ethyl-8-methyl-flavin

7,8-Diethyl-flavin

7-Methyl-8-ethyl-flavin

Synthetic and Derivatization Strategies for Araboflavin in Research

Chemical Synthesis Routes for Araboflavin and its Analogs

The chemical synthesis of this compound, like other flavins, is a multi-step process that requires careful control of reaction conditions to build the characteristic isoalloxazine ring system and correctly install the chiral polyol side chain. nih.gov

The general chemical synthesis of flavins, including this compound, typically involves the condensation of a substituted o-phenylenediamine (B120857) with a suitable pyrimidine (B1678525) derivative, followed by the attachment of the sugar side chain. A common and effective strategy is the condensation of a substituted N-alkylaniline with barbituric acid or its derivatives.

For this compound, the key precursors are:

3,4-Dimethylaniline (B50824) : This provides the dimethylbenzene portion of the final isoalloxazine ring.

D- or L-Arabinose : This sugar is the source of the chiral arabityl side chain.

Barbituric Acid : This provides the pyrimidine portion of the isoalloxazine ring system.

The reaction pathway can be summarized as follows:

Formation of the Arabitylamine Intermediate : D- or L-Arabinose is reductively aminated with 3,4-dimethylaniline. This is typically achieved by reacting the sugar with the aniline (B41778) in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to form N-(3,4-dimethylphenyl)-D-arabitylamine or its L-isomer.

Condensation to Form the Isoalloxazine Ring : The resulting N-arabityl-3,4-dimethylaniline is then condensed with barbituric acid in an acidic medium, often glacial acetic acid. This reaction cyclizes the precursors to form the tricyclic isoalloxazine core of this compound.

An alternative pathway involves the initial formation of a pyrimidinedione derivative which is then coupled with the arabitylamine. The biosynthesis of riboflavin (B1680620) provides a model for this approach, where 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a key intermediate. nih.govfrontiersin.org A chemical synthesis can mimic this by first preparing an analogous 5-amino-6-(D/L-arabitylamino)-2,4(1H,3H)-pyrimidinedione, which is then condensed with a four-carbon unit like diacetyl to form the final ring.

Table 1: Key Precursors in this compound Synthesis

| Precursor | Role in Synthesis |

| 3,4-Dimethylaniline | Forms the xylene ring portion of the isoalloxazine structure. |

| D- or L-Arabinose | Provides the stereospecific pentose (B10789219) alcohol side chain. |

| Barbituric Acid | Forms the pyrimidine ring of the isoalloxazine structure. |

| N-(3,4-dimethylphenyl)-arabitylamine | Key intermediate coupling the side chain and benzene (B151609) ring precursors. |

The biological activity of flavin analogs is highly dependent on the stereochemistry of the side chain. Therefore, stereoselective synthesis is critical for producing pure D- and L-araboflavin enantiomers. The most straightforward approach to achieve this is through the use of chiral pool starting materials.

Synthesis of D-Araboflavin : The synthesis begins with commercially available D-arabinose . The stereocenters of D-arabinose are carried through the reaction sequence, leading to the formation of the D-arabityl side chain. The reductive amination of D-arabinose with 3,4-dimethylaniline preserves the stereochemistry of the sugar, resulting in the exclusive formation of the D-arabitylamine intermediate. Subsequent condensation with barbituric acid yields D-araboflavin.

Synthesis of L-Araboflavin : Similarly, the synthesis of L-araboflavin utilizes L-arabinose as the chiral precursor. ccspublishing.org.cn The reaction pathway is identical to that for the D-enantiomer, but the opposite chirality of the starting sugar results in the formation of the L-arabityl side chain and, ultimately, L-araboflavin.

This substrate-controlled stereoselectivity ensures that the final products are enantiomerically pure, which is essential for studying stereospecific interactions with enzymes and binding proteins.

Derivatization Strategies for Functional Probes

Derivatizing this compound allows for the creation of functional probes for specific research applications, such as cellular imaging and affinity-based purification of flavin-binding proteins.

While flavins are naturally fluorescent, their quantum yield can be influenced by the local environment. wiley-vch.de For specific imaging applications, this compound can be tagged with other fluorophores to modify its spectral properties or to serve as a targeted delivery vehicle for the tag. uq.edu.au

A common strategy involves modifying the isoalloxazine ring or the terminal hydroxyl group of the arabityl side chain.

Modification of the Isoalloxazine Ring : The N(3) position of the isoalloxazine ring is a common site for derivatization. For example, 3-carboxymethyl-araboflavin can be synthesized and then coupled to an amine-containing fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) using standard carbodiimide (B86325) chemistry (EDC/NHS coupling).

Modification of the Side Chain : The primary hydroxyl group at the C5' position of the arabityl side chain can be selectively activated, for example by tosylation, and then displaced with an azide-functionalized linker. This azide (B81097) can then be used in a "click chemistry" reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach an alkyne-modified fluorophore. This method is highly efficient and biocompatible.

These fluorescent analogs can be used in fluorescence microscopy to visualize the uptake and subcellular localization of the flavin analog in living cells. nih.gov

Immobilized this compound is a powerful tool for isolating and purifying proteins that bind flavins, such as flavokinases, flavin-carrier proteins, and various flavoenzymes. capes.gov.brthermofisher.comcaframolabsolutions.com The strategy involves covalently attaching this compound to an insoluble matrix, typically agarose (B213101) or polyacrylamide beads. researchgate.net

The key steps are:

Synthesis of a Functionalized this compound : A linker arm is attached to the this compound molecule, usually at the N(3) or N(10) position of the isoalloxazine ring, to avoid interfering with protein binding. capes.gov.br For example, reacting this compound with an alkyl halide containing a terminal carboxyl group (e.g., ethyl bromoacetate) can introduce a carboxylic acid handle.

Activation of the Chromatography Matrix : The solid support (e.g., Sepharose) is chemically activated to make it reactive towards the functionalized this compound. A common method is cyanogen (B1215507) bromide (CNBr) activation, which creates reactive cyanate (B1221674) esters on the matrix that can couple with primary amines.

Coupling : An amino-functionalized linker is often first attached to the activated matrix. The carboxyl-functionalized this compound is then covalently coupled to this amino-functionalized matrix using carbodiimide chemistry. nih.gov

The resulting this compound-affinity resin can specifically capture flavin-binding proteins from a complex mixture. The bound proteins can then be eluted by changing the buffer conditions (e.g., pH or ionic strength) or by adding a solution of free this compound or riboflavin to compete for binding. capes.gov.br

Purification and Characterization Methodologies for Synthetic this compound

After synthesis, this compound and its derivatives must be rigorously purified and their chemical structures confirmed.

Purification :

Crystallization : This is often the first step to remove bulk impurities from the crude reaction mixture.

Chromatography : High-performance liquid chromatography (HPLC) is the most common method for obtaining highly pure this compound. Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a water/methanol (B129727) or water/acetonitrile gradient, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the flavin is in a single protonation state. researchgate.net For derivatives, other techniques like ion-exchange or size-exclusion chromatography may be employed. nih.gov

Characterization : A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compounds.

UV-Visible Spectroscopy : Flavins have a characteristic absorption spectrum with two main peaks in the visible range (~375 nm and ~445 nm). researchgate.netacs.org The spectrum confirms the presence of the isoalloxazine chromophore and can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for confirming the detailed molecular structure. springernature.com NMR spectra provide information on the protons and carbons of the isoalloxazine ring and the arabityl side chain, confirming the successful synthesis and the stereochemistry of the side chain.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. researchgate.net

Fluorimetry : For fluorescent derivatives, fluorescence spectroscopy is used to determine the excitation and emission maxima and the quantum yield of the probe.

Table 2: Summary of Purification and Characterization Methods

| Method | Purpose | Key Information Obtained |

| Purification | ||

| Crystallization | Removal of major impurities. | Solid, crystalline product. |

| HPLC | High-resolution separation and purification. | Purity assessment; isolation of pure compound. |

| Characterization | ||

| UV-Visible Spectroscopy | Confirmation of the isoalloxazine chromophore. | Absorption maxima (λmax), molar absorptivity. |

| NMR Spectroscopy | Detailed structural elucidation. | Chemical shifts, coupling constants confirming molecular structure and stereochemistry. |

| Mass Spectrometry | Determination of molecular weight. | Exact mass, confirmation of elemental formula. |

| Fluorimetry | Characterization of fluorescent properties. | Excitation/emission spectra, quantum yield. |

Emerging Research Directions and Applications of Araboflavin

Elucidation of Novel Biochemical Targets for Araboflavin Action

Riboflavin (B1680620) is a vital micronutrient that serves as a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) wikipedia.orgmdpi.comfoodandnutritionresearch.netmdpi.comnih.govfrontiersin.org. These coenzymes are indispensable for a multitude of metabolic processes, including energy metabolism, cellular respiration, and the functioning of numerous enzymes involved in redox reactions wikipedia.orgmdpi.comfoodandnutritionresearch.netfrontiersin.org. Riboflavin also plays a role in the metabolism of other vitamins, such as niacin, vitamin B6, and folate, and is crucial for processes like iron absorption and the regulation of homocysteine levels foodandnutritionresearch.netchemicalbook.comoregonstate.edunih.gov.

As a riboflavin antagonist, this compound functions by mimicking riboflavin's structure, particularly its ribityl side chain, thereby interfering with riboflavin's biological activities chemicalbook.comlookchem.comslideshare.netatamanchemicals.com. This antagonistic action allows researchers to investigate the specific biochemical targets and pathways that are sensitive to riboflavin levels. By disrupting these riboflavin-dependent processes, this compound can help identify novel targets within cellular energy metabolism, oxidative stress pathways, and vitamin interconversion systems frontiersin.org. For instance, its impact on cellular energy generation and oxidative stress mitigation, areas where riboflavin plays a key role, can reveal critical regulatory points and vulnerabilities frontiersin.org. The precise mechanisms by which this compound inhibits riboflavin's function can shed light on the intricate regulation of flavin homeostasis within cells and organisms.

Exploration of this compound as a Biochemical Research Tool

The structural similarity of this compound to riboflavin makes it a valuable tool for investigating flavin-dependent biological systems.

Probing Flavin Binding Sites and Conformational Dynamics in Flavoproteins

This compound and its derivatives can bind to the active sites of flavoproteins, which are enzymes that utilize flavins as cofactors nih.gov. This binding capability allows researchers to characterize the specific structural requirements and affinities of flavin-binding pockets within these proteins nih.gov. Studies employing chemically modified flavin analogs, including those related to this compound, have been instrumental in determining how these molecules interact with protein scaffolds nih.govresearchgate.net. By analyzing the binding kinetics and thermodynamics of this compound with various flavoproteins, scientists can gain insights into the conformational changes that occur upon flavin binding, which are critical for enzyme activity and regulation nih.gov. Furthermore, research into the decomposition products and spectroscopic properties of this compound can provide additional data for understanding flavin-protein interactions researchgate.netnagoya-u.ac.jp.

Biotechnological Applications of this compound

The properties of this compound suggest potential applications in biotechnology, particularly in areas requiring the modulation of microbial processes.

Selective Microbial Growth Control

As an antagonist of riboflavin, this compound has the theoretical potential to inhibit the growth of microorganisms that rely on riboflavin for essential metabolic functions. By interfering with riboflavin-dependent enzymes critical for cellular respiration or biosynthesis, this compound could act as a selective agent to control the proliferation of specific microbial species. This could be relevant in applications such as preventing spoilage in food products or managing microbial contamination in industrial processes. However, direct experimental evidence detailing the use of this compound for selective microbial growth control is not extensively documented in the current research landscape.

Metabolic Engineering Research

In the field of metabolic engineering, particularly in efforts to optimize riboflavin production in industrial microorganisms like Bacillus subtilis and Ashbya gossypii mdpi.comnih.govethz.chresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov, this compound could serve as a valuable research tool. Its ability to antagonize riboflavin's function allows researchers to probe the efficiency and regulation of engineered riboflavin biosynthetic pathways. For instance, this compound might be used to investigate feedback inhibition mechanisms or to assess the impact of pathway perturbations on cellular metabolism and growth. While the literature extensively details metabolic engineering strategies for increasing riboflavin production, the specific application of this compound as a tool within such research is an area with potential for further exploration.

Compound List

this compound

Riboflavin (Vitamin B2)

Flavin Mononucleotide (FMN)

Flavin Adenine Dinucleotide (FAD)

Lumichrome

Lumiflavin

D-galactoflavin

7-ethylriboflavin

Diethylriboflavin

Dichlororiboflavin

8-amino-8-dimethyl-D-riboflavin

8-hydroxy-8-demethyl-D-riboflavin

5-deazariboflavin 5′-phosphate

8-amino flavin

8-OH flavin

8-SH flavin

8-CN-FMN

8-CN-FAD

Ribitol

6,7-dimethyl-8-ribityllumazine (B135004)

5-amino-6-(D-ribitylamino)uracil

Folate

Niacin (Vitamin B3)

Vitamin B6

Vitamin B12

Homocysteine

Tryptophan

Purine nucleoside

GTP

AMP

Ribulose-5-phosphate (Ru5P)

Threonine aldolase (B8822740)

Xanthine (B1682287) oxidase

Uric acid

Inosine

5,10-methylenetetrahydrofolate

5-methyltetrahydrofolate

Methionine

S-adenosylmethionine (SAM)

Pyridoxal (B1214274) 5'-phosphate (PLP)

Pyridoxine 5'-phosphate oxidase (PPO)

Glutathione (B108866) oxidase

Glutathione (GSH)

Glutathione disulfide (GSSG)

Xanthine

DL-X-Tocopherol quinone

Dicoumarol

Gammexane

Inositol

Pyrithiamin

Glucoascorbic acid

Riboflavin transporter 3 (RFVT3)

Riboflavin kinase (RFK)

FAD synthetase (FADS)

CblC

Cobalamin

Bacillus subtilis

Ashbya gossypii

Candida famata

Eremothecium ashbyii

Pichia guilliermondii

Clostridium acetobutylicum

Corynebacterium ammoniagenes

Saccharomyces cerevisiae

Escherichia coli

Hyphopichia wangnamkhiaoensis

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Araboflavin in laboratory settings?

Answer:

The synthesis of this compound requires precise control of reaction conditions (e.g., temperature, pH, catalysts). A common approach involves riboflavin derivatization using arabinose under controlled enzymatic or chemical catalysis . Characterization should include:

- HPLC/Purity Analysis : Quantify yield and identify impurities using reverse-phase HPLC with UV detection (λ = 445 nm for flavins) .

- Spectroscopic Validation : Confirm structural integrity via NMR (¹H/¹³C for sugar moiety analysis) and mass spectrometry (ESI-MS for molecular weight confirmation) .

- Crystallography : Single-crystal X-ray diffraction for definitive stereochemical assignment .

Table 1: Example Characterization Workflow

| Step | Method | Key Parameters | Outcome Metric |

|---|---|---|---|

| Synthesis | Enzymatic catalysis | pH 7.4, 37°C | Yield ≥80% |

| Purification | HPLC | C18 column, 0.1% TFA | Purity ≥95% |

| Structural Analysis | NMR (600 MHz) | D₂O solvent | δ 4.8 ppm (anomeric proton) |

Advanced: How can researchers resolve contradictions in reported data on this compound’s bioavailability across in vitro and in vivo models?

Answer:

Discrepancies often arise from differences in experimental design, such as:

- Model Systems : In vitro assays (e.g., Caco-2 cells) may lack in vivo factors like gut microbiota or metabolic enzymes .

- Dosage Regimens : Non-linear pharmacokinetics in rodents vs. primates due to saturable transport mechanisms .

Methodological Recommendations :

Cross-Model Validation : Compare absorption rates using parallel in vitro (artificial membranes) and in vivo (radiolabeled tracer studies) setups .

Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables across studies .

Mechanistic Probes : Use knockout animal models to isolate specific transporters (e.g., RFVT3) influencing bioavailability .

Basic: What are the standard protocols for assessing this compound’s stability under varying storage conditions?

Answer:

Stability studies should follow ICH guidelines Q1A(R2):

- Stress Testing : Expose this compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) .

- Analytical Endpoints : Monitor degradation via UV-Vis spectroscopy (absorbance shifts >5% indicate instability) and LC-MS for degradant identification .

- Statistical Design : Use a factorial design (e.g., 2³ DOE) to evaluate interactions between temperature, humidity, and light .

Advanced: How can researchers design studies to elucidate this compound’s interaction with non-canonical protein targets?

Answer:

Advanced target identification requires:

Hypothesis Generation : Leverage bioinformatics (e.g., molecular docking with flavoprotein databases) to predict binding partners .

Experimental Validation :

- SPR/BLI : Measure binding kinetics (KD, kon/koff) for candidate proteins .

- Cryo-EM : Resolve this compound-protein complexes at near-atomic resolution .

Functional Assays : siRNA knockdown or CRISPR-Cas9 editing to confirm phenotypic effects of target modulation .

Table 2: Example Target Screening Pipeline

| Stage | Technique | Key Metrics |

|---|---|---|

| Prediction | AutoDock Vina | ΔG ≤ -7.0 kcal/mol |

| Validation | SPR | KD ≤ 100 nM |

| Functional Analysis | Flow cytometry | IC50 shift ≥2-fold |

Basic: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy (Emax) .

- Outlier Management : Apply Grubbs’ test to exclude anomalous data points .

- Software Tools : Use GraphPad Prism or R (drc package) for robust curve fitting .

Advanced: How can researchers address reproducibility challenges in this compound’s reported antioxidant activity across labs?

Answer:

Reproducibility issues often stem from:

- Assay Variability : DCFH-DA vs. ORAC assays yield divergent ROS-scavenging metrics .

- Standardization Strategies :

- Inter-Lab Calibration : Distribute reference samples with predefined activity (e.g., 1000 Trolox equivalents) .

- Protocol Harmonization : Adhere to SOPs from consortia like ABRF (Association of Biomolecular Resource Facilities) .

- Data Transparency : Publish raw datasets and analysis code in repositories like Zenodo .

Basic: What ethical guidelines govern in vivo studies involving this compound administration?

Answer:

- IACUC Approval : Ensure protocols meet ARRIVE 2.0 guidelines for animal welfare .

- Dose Justification : Conduct pilot studies to define NOAEL (No Observed Adverse Effect Level) .

- Data Reporting : Disclose conflicts of interest and funding sources per ICMJE recommendations .

Advanced: How can multi-omics approaches (e.g., metabolomics, proteomics) clarify this compound’s mechanism of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.